Fmoc-Lys(Me)2-OH hydrochloride

Description

Propriétés

IUPAC Name |

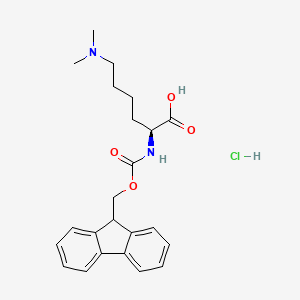

(2S)-6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4.ClH/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27);1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFAFKDBWNFBCC-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673978 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~,N~6~-dimethyl-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-10-8 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~,N~6~-dimethyl-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Lys(Me)2-OH Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Me)2-OH hydrochloride, with the chemical name Nα-(9-Fluorenylmethyloxycarbonyl)-Nε,Nε-dimethyl-L-lysine hydrochloride, is a specialized amino acid derivative crucial for solid-phase peptide synthesis (SPPS). It serves as a key building block for introducing dimethylated lysine (B10760008) residues into peptide sequences. This modification is of significant interest in epigenetic research, particularly in the study of histone modifications and their role in gene regulation. Furthermore, the incorporation of dimethylated lysine can influence the conformational properties, stability, and biological activity of peptides, making it a valuable tool in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in SPPS, and the biological significance of lysine dimethylation.

Chemical and Physical Properties

This compound is a white to off-white powder. Below is a summary of its key chemical and physical properties.

| Property | Value |

| Synonyms | Nα-Fmoc-Nε,Nε-dimethyl-L-lysine hydrochloride |

| CAS Number | 252049-10-8 |

| Molecular Formula | C23H29ClN2O4 |

| Molecular Weight | 432.94 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | Typically ≥95.0% |

| Solubility | Soluble in DMF |

| Storage | Store at -20°C, desiccated |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reductive dimethylation of the ε-amino group of Nα-Fmoc-L-lysine, followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis

Materials:

-

Nα-Fmoc-L-lysine

-

Formaldehyde (B43269) (37% solution in water)

-

Sodium cyanoborohydride (NaBH3CN) or a safer alternative like sodium triacetoxyborohydride (B8407120) (STAB)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

-

Sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolution: Dissolve Nα-Fmoc-L-lysine (1 equivalent) in methanol.

-

Reductive Amination: To the stirred solution, add aqueous formaldehyde (2.2 equivalents). After stirring for 30 minutes at room temperature, slowly add sodium cyanoborohydride (2.2 equivalents) in portions. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the careful addition of water. Acidify the mixture to pH ~2 with dilute HCl. Extract the product into an organic solvent such as dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of methanol in dichloromethane.

-

Salt Formation: Dissolve the purified Nα-Fmoc-Nε,Nε-dimethyl-L-lysine in a minimal amount of a suitable organic solvent like ethyl acetate. To this solution, add a solution of HCl in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based SPPS to incorporate dimethylated lysine residues into synthetic peptides. Due to the steric hindrance of the dimethylated ε-amino group and its basicity, special considerations are required for efficient coupling and to prevent side reactions.

Challenges in SPPS

-

Steric Hindrance: The two methyl groups on the ε-nitrogen can sterically hinder the approach of the activated carboxyl group of the incoming amino acid, potentially leading to lower coupling yields.

-

Premature Fmoc Deprotection: The basic nature of the dimethylamino side chain can lead to premature removal of the Fmoc protecting group from the growing peptide chain during subsequent coupling steps, resulting in deletion sequences.

Optimized Experimental Protocol: SPPS Coupling

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide, Wang resin) with the peptide chain assembled up to the point of lysine incorporation.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), 20% in DMF

-

Coupling Reagents (Choose one of the recommended options):

-

Option A (High-efficiency coupling): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with N,N-Diisopropylethylamine (DIPEA).

-

Option B (Minimizing premature deprotection): Diisopropylcarbodiimide (DIC) with Hydroxybenzotriazole (HOBt), using an excess of HOBt.

-

-

Kaiser test kit for monitoring coupling completion.

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling of this compound:

-

Activation (Option A - HATU/HCTU): In a separate vial, pre-activate this compound (3-4 equivalents relative to the resin substitution) with HATU or HCTU (2.9-3.9 equivalents) and DIPEA (6-8 equivalents) in DMF for 2-5 minutes.

-

Activation (Option B - DIC/HOBt): In a separate vial, dissolve this compound (3-4 equivalents) and HOBt (4-5 equivalents) in DMF. Add DIC (3-4 equivalents) and allow to pre-activate for 2-5 minutes. The excess HOBt helps to protonate the basic side chain of the dimethylated lysine.

-

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain yellow) indicates a complete reaction.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence according to standard Fmoc-SPPS protocols.

Data Presentation: Illustrative Purity Comparison

While direct, peer-reviewed comparative studies on the coupling efficiency of Fmoc-Lys(Me)2-OH are limited, the following table provides an illustrative comparison of expected crude peptide purity based on the known challenges of coupling sterically hindered amino acids.

| Lysine Derivative | Coupling Reagent | Expected Crude Purity (%)* | Notes |

| Fmoc-Lys(Boc)-OH | HBTU/DIPEA | 85-95 | Standard, efficient coupling. |

| Fmoc-Lys(Me)2-OH·HCl | DIC/HOBt | 60-75 | Potential for lower efficiency due to steric hindrance. |

| Fmoc-Lys(Me)2-OH·HCl | HATU/DIPEA | 80-90 | More potent reagent overcomes steric hindrance. |

| Fmoc-Lys(Me)2-OH·HCl | DIC/HOBt (excess HOBt) | 70-85 | Excess HOBt mitigates premature Fmoc removal. |

*These are illustrative values and actual results may vary depending on the peptide sequence and synthesis conditions.

Biological Significance of Lysine Dimethylation and Signaling Pathways

Lysine methylation, including dimethylation, is a critical post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression. It is a key component of the "histone code," where specific methylation patterns on histone tails are recognized by effector proteins, leading to downstream cellular events.

Histone Lysine Methylation and Gene Regulation

The methylation of specific lysine residues on histones can either activate or repress gene transcription, depending on the site of methylation and the degree of methylation (mono-, di-, or tri-methylation).

Experimental Workflow for Studying Peptides with Dimethylated Lysine

The synthesis of peptides containing dimethylated lysine using this compound is a critical first step in a broader experimental workflow to investigate the functional consequences of this modification.

Conclusion

This compound is an indispensable tool for the chemical synthesis of peptides containing dimethylated lysine residues. Its use allows for the detailed investigation of the role of this important post-translational modification in a wide range of biological processes, from epigenetic regulation to the modulation of protein-protein interactions. While its incorporation into peptide chains via SPPS presents some challenges due to steric hindrance and the basicity of the side chain, these can be overcome with optimized protocols and the use of appropriate coupling reagents. This guide provides the necessary technical information for researchers to successfully utilize this valuable building block in their drug discovery and development endeavors.

Unveiling the Attributes of Fmoc-Lys(Me)2-OH Hydrochloride: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the chemical properties, applications, and experimental considerations of Fmoc-Lys(Me)2-OH hydrochloride is now available for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This guide consolidates critical data to facilitate the use of this important amino acid derivative in advanced research applications.

This compound, a derivative of the amino acid lysine (B10760008), is a key building block in solid-phase peptide synthesis (SPPS).[1][2] Its primary utility lies in the site-specific incorporation of a dimethylated lysine residue into synthetic peptides.[2][3] This modification is of particular interest in the study of epigenetics, as histone methylation is a crucial post-translational modification that influences gene expression. The availability of this reagent allows for the synthesis of well-defined peptide sequences that mimic post-translationally modified histone tails, thereby enabling detailed investigations into their biological functions and interactions.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below, offering a quick reference for researchers.

| Property | Value | Source(s) |

| CAS Number | 252049-10-8 | [1][2][4][5][6] |

| Molecular Formula | C23H29ClN2O4 | [4][7] |

| Molecular Weight | 432.94 g/mol | [4] |

| Appearance | White to off-white solid/powder | [3][4] |

| Purity (HPLC) | ≥95.0% | [2][3] |

| Solubility | Soluble in DMSO (100 mg/mL), DMF | [3][4] |

| Storage (Solid) | 4°C, stored under nitrogen | [4] |

| Storage (In Solution) | -80°C for 6 months; -20°C for 1 month (stored under nitrogen) | [4] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. Below is a generalized protocol for the incorporation of this amino acid into a peptide chain.

Materials:

-

This compound

-

Solid support resin (e.g., Wang resin, Rink amide resin)

-

Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

Methodology:

-

Resin Preparation: The synthesis begins with a suitable solid support resin, which is swelled in DMF.

-

Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treating it with a 20% piperidine solution in DMF. This exposes the free amine for the subsequent coupling reaction.

-

Amino Acid Activation: this compound is activated for coupling. This is typically achieved by dissolving the amino acid and a coupling reagent (e.g., HBTU) in DMF, followed by the addition of a base such as DIPEA to neutralize the hydrochloride salt and facilitate the reaction.

-

Coupling: The activated Fmoc-Lys(Me)2-OH is added to the deprotected resin. The reaction is allowed to proceed for a specified time to ensure complete coupling.

-

Washing: The resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

-

Repeat Cycle: The steps of deprotection, activation, and coupling are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: Once the peptide chain is fully assembled, the terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically a strong acid solution like trifluoroacetic acid (TFA) with scavengers.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Experimental Workflows and Biological Context

To further aid in the understanding of the application of this compound, the following diagrams illustrate the key processes.

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-Lys(Me)2-OH.

Caption: Conceptual diagram illustrating the use of Fmoc-Lys(Me)2-OH to study histone modifications.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses. The material is stable under recommended storage conditions but should be kept away from strong oxidizing agents.[7] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Fmoc-Lys(Me)2-OH hydrochloride CAS number 252049-10-8

An In-depth Technical Guide to Fmoc-Lys(Me)2-OH Hydrochloride For Researchers, Scientists, and Drug Development Professionals

Core Introduction

This compound (CAS: 252049-10-8) is a specialized amino acid derivative crucial for advanced peptide synthesis. Its primary application lies in the site-specific incorporation of a dimethylated lysine (B10760008) residue into a peptide sequence. This modification is of paramount importance in the field of epigenetics, as it mimics a key post-translational modification (PTM) of histone proteins. Peptides synthesized with this building block serve as invaluable tools for studying protein-protein interactions, particularly the "reading" of histone codes by chromatin-modifying enzymes, and for developing modulators of these pathways in drug discovery.

Physicochemical and Handling Data

All quantitative data for this compound has been compiled from various suppliers and databases to ensure a comprehensive overview.

| Property | Value | Source(s) |

| CAS Number | 252049-10-8 | [1][2][3][4] |

| Molecular Formula | C₂₃H₂₉ClN₂O₄ | [1][2][5] |

| Molecular Weight | 432.94 g/mol | [1][2][3] |

| Appearance | White to off-white or pale yellow solid powder | [1][4][6] |

| Purity | ≥95.0% to ≥97% (by HPLC) | [5][7] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4][8] |

| Melting Point | >107°C (decomposes) | [4] |

| Storage Conditions | Store desiccated at -20°C to +8°C | [1][4] |

Biological Significance: Epigenetic Regulation

Lysine methylation is a fundamental epigenetic mark that dictates chromatin structure and gene expression. The dimethylation of lysine 9 on histone H3 (H3K9me2) is a hallmark of transcriptionally silent heterochromatin.[9][10] This modification does not alter the charge of the lysine side chain but increases its hydrophobicity and bulk, creating a specific binding site for "reader" proteins.[11]

The most prominent reader of H3K9me2/3 is Heterochromatin Protein 1 (HP1).[12] HP1 contains a conserved chromodomain that specifically recognizes and binds to the methylated lysine.[13] This interaction is a critical event that initiates the formation of compact chromatin, leading to gene silencing.[9][10] Peptides synthesized using Fmoc-Lys(Me)2-OH serve as mimics of the H3 histone tail, enabling detailed in vitro studies of this interaction.[3][14]

Caption: HP1 reader protein recognizes dimethylated lysine, leading to gene silencing.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This section details a standard protocol for the incorporation of this compound into a growing peptide chain using manual or automated Fmoc-based SPPS.

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

-

Coupling Reagents: HBTU/HATU (0.95 eq.), HOBt/Oxyma (1 eq.) relative to the amino acid.

-

Activator Base: N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to the amino acid)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. CAUTION: TFA is highly corrosive.

Methodology:

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing for each amino acid added to the chain.

Caption: Standard workflow for an Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 10-15 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is DMF (x5), DCM (x3), DMF (x3).

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 eq. relative to resin loading capacity) and the coupling activators (e.g., HATU).

-

Add DIPEA to the solution to neutralize the hydrochloride salt and activate the carboxyl group. Allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) is required.[15]

-

-

Washing: Wash the resin as described in step 3 to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.[16]

-

Peptide Precipitation and Purification: Filter the cleavage solution from the resin and precipitate the crude peptide by adding cold diethyl ether. The peptide pellet is then washed, dried, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. scbt.com [scbt.com]

- 4. 252049-10-8 CAS MSDS (FMOC-LYS(ME)2-OH HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Fmoc-Lys(Me) 2 -OH HCl Novabiochem 252049-10-8 [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. HP1 Binding to Chromatin Methylated at H3K9 Is Enhanced by Auxiliary Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Improved methods for targeting epigenetic reader domains of acetylated and methylated lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HP1 maintains protein stability of H3K9 methyltransferases and demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Engineered Reader Proteins for Enhanced Detection of Methylated Lysine on Histones. | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

A Technical Guide to Fmoc-Lys(Me)2-OH Hydrochloride: A Key Reagent in Epigenetic Research and Peptide Synthesis

For Immediate Release

This technical guide provides an in-depth overview of Nα-(9-Fluorenylmethyloxycarbonyl)-Nε,Nε-dimethyl-L-lysine hydrochloride, commonly known as Fmoc-Lys(Me)2-OH HCl. This specialized amino acid derivative is a critical tool for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), particularly for applications in epigenetics and the study of post-translational modifications.

Core Compound Data

Fmoc-Lys(Me)2-OH HCl is a modified lysine (B10760008) residue where the alpha-amino group is protected by a base-labile Fmoc group, and the epsilon-amino group on the side chain is dimethylated. This configuration makes it an essential building block for the synthesis of peptides containing dimethylated lysine, a key post-translational modification found in histone proteins that plays a crucial role in regulating gene expression.

| Property | Value | References |

| Molecular Formula | C23H28N2O4·HCl | [1] |

| Molecular Weight | 432.94 g/mol | [1] |

| CAS Number | 252049-10-8 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (HPLC) | ≥95.0% | [1] |

| Storage Conditions | -10 to -25°C | [1] |

| Primary Application | Fmoc solid-phase peptide synthesis (SPPS) | [1] |

Applications in Research and Drug Development

The primary utility of Fmoc-Lys(Me)2-OH HCl lies in its application for introducing dimethylated lysine residues into synthetic peptides.[1][2] This is particularly significant in the field of epigenetics, where the methylation state of lysine residues on histone tails is a key determinant of chromatin structure and gene transcription. The synthesis of histone-related peptides containing these modified residues is crucial for studying the enzymes involved in these processes, such as histone lysine methyltransferases (KMTs).[3][4][5]

Furthermore, the incorporation of modified amino acids like dimethylated lysine is a strategic approach in drug development. It can enhance the stability of peptide-based drugs by making them more resistant to enzymatic degradation.[6] The unique properties of Fmoc-Lys(Me)2-OH HCl also allow for the creation of complex peptide structures for various therapeutic and diagnostic applications.[7][8]

Experimental Protocols

The use of Fmoc-Lys(Me)2-OH HCl follows the standard principles of Fmoc-based solid-phase peptide synthesis. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.

Protocol: Incorporation of Fmoc-Lys(Me)2-OH into a Peptide Sequence via SPPS

1. Resin Preparation:

- Start with a suitable solid support resin (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal amino acid of the target peptide.

- Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30-60 minutes.

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

- Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc adducts.

3. Amino Acid Coupling:

- Dissolve Fmoc-Lys(Me)2-OH HCl and a coupling agent (e.g., HBTU, HATU) in DMF. Add an organic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.

- Add the activated amino acid solution to the deprotected resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature.

- Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

4. Washing:

- After successful coupling, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

5. Chain Elongation:

- Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection:

- Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA)) to cleave the peptide from the resin and remove any side-chain protecting groups.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes and logical relationships in the application of Fmoc-Lys(Me)2-OH HCl.

References

- 1. Fmoc-Lys(Me) 2 -OH HCl Novabiochem 252049-10-8 [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. chempep.com [chempep.com]

A Technical Guide to Fmoc-Lys(Me)2-OH Hydrochloride: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-Nε,Nε-dimethyl-L-lysine hydrochloride, commonly abbreviated as Fmoc-Lys(Me)2-OH·HCl, is a specialized amino acid derivative crucial for modern peptide chemistry. It serves as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS) for the site-specific incorporation of a dimethylated lysine (B10760008) residue into a peptide sequence. The methylation of lysine is a vital post-translational modification (PTM) that plays a critical role in regulating protein function and gene expression, most notably in the epigenetic control of histones. This guide provides an in-depth overview of the structure, properties, synthesis, and application of Fmoc-Lys(Me)2-OH·HCl for professionals engaged in peptide research and drug development.

Chemical Structure and Physicochemical Properties

The structure of Fmoc-Lys(Me)2-OH·HCl features an L-lysine core. The α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is fundamental to the SPPS strategy. The ε-amino group on the side chain is permanently dimethylated. The compound is supplied as a hydrochloride salt to improve its stability and handling characteristics.

Caption: Chemical structure of Fmoc-Lys(Me)2-OH·HCl.

Quantitative Data

The key physicochemical properties of Fmoc-Lys(Me)2-OH·HCl are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 252049-10-8 | [1] |

| Molecular Formula | C₂₃H₂₈N₂O₄·HCl | [1] |

| Molecular Weight | 432.94 g/mol | [2] |

| Appearance | White to off-white powder/solid | [2] |

| Purity (HPLC) | ≥95.0% | |

| Solubility | Soluble in DMSO (100 mg/mL), DMF, CH₂Cl₂, CHCl₃, Acetone | [2][3] |

| Storage Temperature | -10 to -25°C or 4°C under nitrogen | [2] |

| SMILES String | Cl.N(--INVALID-LINK--C)C(=O)O)C(=O)OCC1c2c(cccc2)c3c1cccc3 | |

| InChI Key | SJFAFKDBWNFBCC-BOXHHOBZSA-N |

Synthesis of Fmoc-Lys(Me)2-OH·HCl

The synthesis of Nα-Fmoc-Nε-dimethyl-L-lysine is typically achieved through a controlled chemical modification of a suitably protected lysine derivative. A common and efficient method involves the direct reductive methylation of Nα-Fmoc-lysine.[4] This process generally uses formaldehyde (B43269) as the methyl source and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a similar hydride, to form the dimethylated product at the ε-amino position. An alternative route involves starting with L-2-amino-6-bromohexanoic acid derivatives, which allows for the modification at the ε-position before final Fmoc protection.[4][5] The final product is then isolated as a hydrochloride salt to ensure stability.

Applications in Peptide Synthesis

Fmoc-Lys(Me)2-OH·HCl is exclusively used as a building block in Fmoc-based SPPS. Its primary application is the synthesis of peptides containing site-specifically dimethylated lysine residues. This is of high importance in:

-

Epigenetics and Histone Research: Synthesizing specific segments of histone tails (e.g., H3K4me2, H3K9me2) to study the binding and activity of "reader" proteins, enzymes like demethylases, and their role in gene regulation.[5]

-

Enzyme Substrate and Inhibitor Development: Creating peptide substrates to assay the activity of lysine-specific demethylases (KDMs) or developing inhibitors for therapeutic purposes.

-

Protein Structure and Function Studies: Investigating how lysine dimethylation impacts protein conformation, stability, and interaction with other biomolecules. Peptides containing methylated lysines have also shown resistance to enzymatic degradation by trypsin.[5]

Experimental Protocols

Incorporation of Fmoc-Lys(Me)2-OH·HCl via SPPS

This protocol outlines the manual coupling of Fmoc-Lys(Me)2-OH·HCl onto a solid support resin (e.g., Rink Amide resin) during a standard Fmoc SPPS cycle.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Lys(Me)2-OH·HCl

-

Coupling Reagent: HCTU, HATU, or HBTU

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Lys(Me)2-OH·HCl (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 0.95 eq relative to the amino acid) in DMF.

-

Add DIPEA (2 eq relative to the amino acid) to the solution to neutralize the hydrochloride salt and activate the carboxyl group. The solution may change color. Allow to pre-activate for 1-2 minutes.

-

Note: Due to the basicity of the Nε,Nε-dimethyl group, which can potentially cause premature deprotection of the next coupled Fmoc-amino acid, using a base-free coupling method like DIC/HOBt is a recommended alternative to minimize this side reaction.[6]

-

-

Coupling to Resin:

-

Drain the DMF from the deprotected resin.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing and Confirmation:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

-

-

Chain Elongation: The cycle of deprotection and coupling is repeated for the subsequent amino acids in the desired peptide sequence.

Caption: Workflow for coupling Fmoc-Lys(Me)2-OH in SPPS.

Handling and Storage

Handling:

-

Use standard personal protective equipment (gloves, safety glasses, lab coat).

-

Handle in a well-ventilated area or fume hood.

-

Avoid inhalation of dust.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Recommended storage temperature is between -10°C and -25°C for long-term stability.

-

For stock solutions in solvents like DMSO, store at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

Conclusion

Fmoc-Lys(Me)2-OH·HCl is an indispensable reagent for researchers investigating the biological roles of lysine methylation. Its robust application in Fmoc-SPPS allows for the precise synthesis of custom peptides that are essential tools for dissecting complex biological pathways, particularly in the field of epigenetics. Understanding its properties, synthesis, and the nuances of its application in peptide synthesis protocols is key to achieving high-purity, well-defined peptide products for advanced research and therapeutic development.

References

- 1. peptide.com [peptide.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

A Technical Guide to Fmoc-Lys(Me)2-OH Hydrochloride for Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nε,Nε-dimethyl-L-lysine hydrochloride (Fmoc-Lys(Me)2-OH hydrochloride), a critical reagent for the synthesis of site-specifically dimethylated peptides. Such peptides, particularly those mimicking histone tails, are indispensable tools for elucidating the complex mechanisms of epigenetic regulation. This document details the chemical properties of this compound, provides step-by-step protocols for its use in solid-phase peptide synthesis (SPPS), presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Introduction to Lysine (B10760008) Dimethylation in Epigenetics

Post-translational modifications (PTMs) of histone proteins are central to the regulation of chromatin structure and gene expression. The methylation of lysine residues, occurring in mono-, di-, and tri-methylated states, is a key epigenetic mark. Histone lysine dimethylation, in particular, is associated with both transcriptional activation and repression, depending on the specific lysine residue and the surrounding chromatin context. The study of these modifications and their impact on cellular processes requires precisely synthesized peptides that incorporate dimethylated lysine at specific positions. This compound is a crucial building block that enables the synthesis of these valuable research tools.

Chemical Properties and Handling

This compound is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a base-labile Fmoc group, and the epsilon-amino group is per-dimethylated. The hydrochloride salt form enhances its stability and solubility.

| Property | Value |

| CAS Number | 252049-10-8 |

| Molecular Formula | C23H29ClN2O4 |

| Molecular Weight | 448.94 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF and NMP |

| Storage | Store at -20°C, desiccated |

Handling Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a dimethylated lysine residue into a peptide sequence. This allows for the creation of synthetic histone tails and other peptides for studying epigenetic reader domains, writer enzymes (histone methyltransferases), and eraser enzymes (histone demethylases).

Challenges in Incorporation

The incorporation of Fmoc-Lys(Me)2-OH can present challenges due to the basicity of the dimethylated epsilon-amino group. This basicity can lead to premature removal of the Fmoc protecting group on the subsequent amino acid, resulting in deletion sequences. Careful selection of coupling reagents and reaction conditions is crucial to mitigate this side reaction.

Experimental Protocols

The following sections provide detailed protocols for the incorporation of this compound in Fmoc-SPPS, as well as for the subsequent analysis of the synthesized peptide.

General Workflow for Peptide Synthesis

The synthesis of a peptide containing a dimethylated lysine residue follows the standard Fmoc-SPPS workflow.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Protocol for Incorporating this compound

This protocol is designed for a standard 0.1 mmol synthesis scale on a rink amide resin.

Materials:

-

Rink Amide resin (e.g., 0.5 mmol/g loading)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling reagent (e.g., HBTU, HATU, or PyBOP)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Coupling of Fmoc-Lys(Me)2-OH:

-

In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and the coupling reagent (e.g., HBTU, 3 equivalents, 0.3 mmol) in DMF.

-

Add DIPEA (6 equivalents, 0.6 mmol) to the solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. A longer coupling time may be necessary for this sterically hindered amino acid.

-

Perform a Kaiser test to ensure complete coupling (a negative result indicates no free amines). If the test is positive, a second coupling may be required.

-

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Comparison of Coupling Reagents

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like Fmoc-Lys(Me)2-OH. Uronium/aminium and phosphonium-based reagents are generally preferred over carbodiimides for such couplings.

| Coupling Reagent | Class | Relative Reactivity | Notes |

| HATU | Uronium/Aminium | Very High | Excellent for hindered couplings, but can be expensive. |

| HBTU | Uronium/Aminium | High | A common and effective choice for most couplings. |

| PyBOP | Phosphonium | High | Good for hindered couplings and less prone to side reactions like guanidinylation compared to uronium salts. |

| DIC/Oxyma | Carbodiimide/Additive | Moderate | A cost-effective option, but may require longer reaction times or double coupling for hindered residues. |

Peptide Purification and Analysis

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

Analysis: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

| Analytical Technique | Purpose | Expected Outcome |

| Analytical RP-HPLC | Purity Assessment | A single major peak corresponding to the target peptide. Purity is calculated as the area of the main peak relative to the total peak area. |

| Mass Spectrometry | Identity Confirmation | The observed molecular weight should match the calculated molecular weight of the desired peptide. Tandem MS (MS/MS) can be used to confirm the sequence and the location of the dimethylated lysine. |

Role of Lysine Dimethylation in Epigenetic Signaling

Dimethylation of specific lysine residues on histone tails plays a crucial role in various cellular processes by creating binding sites for effector proteins ("readers") or by influencing the activity of other histone-modifying enzymes. The following diagrams illustrate the central role of some key histone lysine dimethylation marks.

Histone H3 Lysine 4 Dimethylation (H3K4me2) in Transcriptional Regulation

H3K4me2 is often found at both active and poised gene promoters and enhancers and is generally associated with transcriptional activation.

Caption: Signaling pathway involving H3K4me2 in gene activation.

Histone H3 Lysine 9 Dimethylation (H3K9me2) in Transcriptional Repression

H3K9me2 is a hallmark of transcriptionally silenced euchromatin and is involved in maintaining genome stability.[1]

Caption: Signaling pathway involving H3K9me2 in gene silencing.

Histone H3 Lysine 27 Dimethylation (H3K27me2) in Developmental Gene Regulation

H3K27me2 is broadly distributed throughout the genome and is thought to play a role in preventing the inappropriate activation of developmental genes.

Caption: Role of H3K27me2 in regulating developmental genes.

Histone H4 Lysine 20 Dimethylation (H4K20me2) in DNA Damage Response

H4K20me2 is abundant throughout the genome and plays a critical role in the DNA damage response by facilitating the recruitment of repair factors.[2]

Caption: Involvement of H4K20me2 in the DNA damage response pathway.

Conclusion

This compound is an essential tool for researchers in the field of epigenetics. Its successful incorporation into synthetic peptides enables the detailed study of histone lysine dimethylation and its role in gene regulation, DNA repair, and other fundamental cellular processes. While its use in SPPS requires careful optimization to overcome potential challenges, the resulting site-specifically modified peptides provide invaluable reagents for advancing our understanding of the epigenetic landscape and for the development of novel therapeutic strategies targeting epigenetic pathways.

References

An In-depth Technical Guide to Fmoc-Protected Dimethyllysine for Researchers and Drug Development Professionals

Introduction: Nα-Fmoc-Nε,Nε-dimethyl-L-lysine, commonly referred to as Fmoc-Lys(Me2)-OH, is a pivotal building block in modern peptide chemistry. This specialized amino acid derivative is instrumental in the synthesis of peptides bearing post-translational modifications (PTMs), particularly those involving lysine (B10760008) methylation. The incorporation of dimethyllysine into peptide sequences is crucial for elucidating the roles of these modifications in various biological processes, most notably in the regulation of gene expression through histone modifications. This guide provides a comprehensive overview of the synthesis, properties, and applications of Fmoc-Lys(Me2)-OH, with a focus on its use in solid-phase peptide synthesis (SPPS) for research and drug discovery.

Chemical Properties and Synthesis

Fmoc-Lys(Me2)-OH is a derivative of the amino acid lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is per-methylated. The Fmoc group provides a base-labile protecting group essential for orthogonal peptide synthesis strategies, while the dimethylated epsilon-amino group introduces a key post-translational modification mimic.

The synthesis of Fmoc-Lys(Me2)-OH is typically achieved through the reductive methylation of Nα-Fmoc-L-lysine. This method involves the reaction of Fmoc-L-lysine with an excess of formaldehyde (B43269) and a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the dimethylated product. Purification is generally performed by chromatography to achieve the high purity required for peptide synthesis.

Table 1: Physicochemical and Purity Data for Fmoc-Lys(Me2)-OH

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₂₈N₂O₄·HCl | [1][2] |

| Molecular Weight | 432.95 g/mol | [1][2] |

| Appearance | White to off-white or light yellow powder | [2] |

| Purity (HPLC) | ≥ 95% to 97.52% | [2][3][4] |

| Storage Conditions | -20°C to -4°C | [2][4] |

Solid-Phase Peptide Synthesis with Fmoc-Lys(Me2)-OH

The incorporation of Fmoc-Lys(Me2)-OH into a growing peptide chain follows the standard procedures of Fmoc-based solid-phase peptide synthesis. This process involves the sequential addition of amino acids to a solid support, with each cycle consisting of a deprotection step to remove the N-terminal Fmoc group, followed by a coupling step to form a peptide bond with the next amino acid.

Experimental Protocols

Protocol 1: Synthesis of Nα-Fmoc-Nε,Nε-dimethyl-L-lysine

This protocol is based on the general principle of reductive methylation of Nα-Fmoc-L-lysine.

Materials:

-

Nα-Fmoc-L-lysine

-

Formaldehyde (37% in H₂O)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Nα-Fmoc-L-lysine (1 equivalent) in methanol.

-

To this solution, add aqueous formaldehyde (excess, e.g., 5-10 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium cyanoborohydride (excess, e.g., 3-5 equivalents) in portions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by carefully adding acetic acid until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane or an ethyl acetate/hexane solvent system to yield pure Fmoc-Lys(Me2)-OH.

Expected Yield: The yield for this type of synthesis can vary, but yields in the range of 70-90% have been reported for similar reductive amination reactions.

Protocol 2: Incorporation of Fmoc-Lys(Me2)-OH into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a dimethyllysine residue. The example provided is for the synthesis of a fragment of histone H3, a common application for this amino acid derivative.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids (including Fmoc-Lys(Me2)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents:

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

OR O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate tube, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (or HATU) and DIPEA in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin with DMF (3-5 times).

-

Confirm complete coupling with a Kaiser test. If the test is positive, repeat the coupling.

-

-

Incorporation of Fmoc-Lys(Me2)-OH:

-

Follow the same coupling procedure as for standard amino acids. Due to the potential for steric hindrance, a double coupling (repeating the coupling step with fresh reagents) may be beneficial to ensure high coupling efficiency. More potent coupling reagents like HATU are often preferred.

-

-

Repeat Cycles: Repeat the deprotection and coupling cycles for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry thoroughly.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Quantitative Parameters for SPPS of a Histone H3 Peptide Fragment Containing Dimethyllysine

| Parameter | Value/Condition | Reference |

| Resin | Rink Amide | General SPPS Protocol |

| Scale | 0.1 mmol | General SPPS Protocol |

| Fmoc-Lys(Me2)-OH Equivalents | 3-5 eq | General SPPS Protocol |

| Coupling Reagent | HBTU/HOBt or HATU | General SPPS Protocol |

| Coupling Time | 1-2 hours (double coupling recommended) | General SPPS Protocol |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF | [5] |

| Fmoc Deprotection Time | 3 min + 10-15 min | General SPPS Protocol |

| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | General SPPS Protocol |

| Cleavage Time | 2-3 hours | General SPPS Protocol |

| Expected Crude Peptide Yield | 70-90% (sequence dependent) | [6] |

| Expected Purified Peptide Yield | 30-50% (sequence dependent) | [6] |

Biological Significance and Applications

The dimethylation of lysine residues on histone tails is a critical epigenetic mark that plays a fundamental role in regulating chromatin structure and gene expression. Depending on the specific lysine residue that is methylated, it can lead to either gene activation or repression. For example, the dimethylation of lysine 9 on histone H3 (H3K9me2) is generally associated with transcriptional repression and the formation of heterochromatin.

The ability to synthesize peptides containing site-specific dimethyllysine residues using Fmoc-Lys(Me2)-OH has been invaluable for:

-

Epigenetics Research: Studying the "histone code" by investigating how specific methylation patterns are recognized by reader proteins and how they influence the recruitment of other proteins to chromatin.

-

Drug Discovery: Developing and screening for inhibitors of histone methyltransferases (writers) and demethylases (erasers), which are promising targets for cancer therapy and other diseases.

-

Antibody Production: Generating highly specific antibodies that can recognize and differentiate between different methylation states of lysine.

Visualizing Workflows and Pathways

Histone Lysine Methylation Signaling Pathway

The following diagram illustrates the central role of histone methyltransferases (KMTs) and demethylases (KDMs) in regulating the dimethylation state of lysine residues on histones, which in turn influences gene expression.

Caption: Histone Lysine Methylation Pathway.

Experimental Workflow for SPPS using Fmoc-Lys(Me2)-OH

This diagram outlines the key steps involved in the solid-phase synthesis of a peptide incorporating Fmoc-Lys(Me2)-OH.

Caption: SPPS Workflow for Fmoc-Lys(Me2)-OH.

Conclusion

Fmoc-protected dimethyllysine is an indispensable tool for the chemical synthesis of peptides with site-specific dimethylation. Its use in solid-phase peptide synthesis has significantly advanced our understanding of the epigenetic roles of histone modifications and provides a powerful platform for the development of novel therapeutics targeting the enzymes that regulate these modifications. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this important building block in their work.

References

The Role of Fmoc-Lys(Me)2-OH in Advancing Histone Modification Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of epigenetics, post-translational modifications (PTMs) of histones serve as a fundamental regulatory mechanism, dictating chromatin structure and gene expression. Among these, the methylation of lysine (B10760008) residues on histone tails is a critical signaling hub, interpreted by a host of specialized "reader," "writer," and "eraser" proteins. The precise biological outcome is often determined by the specific lysine residue modified and its methylation state (mono-, di-, or trimethylation).

Nα-Fmoc-Nε-dimethyl-L-lysine (Fmoc-Lys(Me)2-OH) is a pivotal chemical tool that has revolutionized the study of these processes. As a protected amino acid derivative, it enables the site-specific incorporation of a dimethylated lysine residue into synthetic peptides.[1][2] These peptides mimic segments of histone tails, providing researchers with powerful probes to dissect the molecular interactions and enzymatic activities that underpin the histone code. This guide details the core applications of Fmoc-Lys(Me)2-OH, offering insights into experimental design and data interpretation for professionals in epigenetic research and drug development.

Core Application: Synthesis of Dimethylated Histone Peptides

The primary function of Fmoc-Lys(Me)2-OH is its use as a building block in solid-phase peptide synthesis (SPPS).[3][4] This technique allows for the creation of peptides with a precisely placed dimethyllysine mark, which is crucial for studying the function of specific histone modifications like H3K9me2, a mark strongly associated with transcriptional repression.[5]

General Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amide peptides). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the last coupled amino acid using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-amino acid (including Fmoc-Lys(Me)2-OH) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add this activated mixture to the deprotected resin.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water).

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Probing the Epigenetic Machinery: Applications of Synthetic Peptides

Peptides synthesized using Fmoc-Lys(Me)2-OH are indispensable for a wide range of biochemical and biophysical assays designed to investigate the proteins that interact with and modify the epigenome.

"Reader" Domain Interaction Analysis

Histone modifications are recognized by specific protein modules known as "reader" domains, which translate the epigenetic mark into downstream biological effects.[6][7] Synthetic peptides containing Lys(Me)2 are used to quantify the binding affinity and specificity of these reader domains.

Key Experiments:

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

-

Surface Plasmon Resonance (SPR): Immobilizes the peptide or reader domain on a sensor chip to measure real-time binding kinetics (kon and koff) and affinity (Kd).

-

Fluorescence Polarization/Anisotropy (FP/FA): A solution-based method where a fluorescently labeled peptide is used. Binding to a reader domain causes a change in the polarization of the emitted light, allowing for Kd determination.

-

Pull-down Assays: Biotinylated peptides are immobilized on streptavidin beads and used to "pull down" interacting reader proteins from cell lysates, which are then identified by Western blotting or mass spectrometry.[4]

| Reader Domain Family | Typical Binding Affinity (Kd) for Kme2 Peptides | Examples of Interacting Proteins |

| Chromodomains | Low to high µM | HP1, CBX family proteins[6] |

| Tudor Domains | Low to high µM | 53BP1, JMJD2 family |

| MBT Domains | 20–50 µM[8] | L3MBTL3[8] |

| PHD Fingers | Variable, often prefers other methylation states | BHC80, AIRE |

Table 1: Representative binding affinities of reader domains for dimethylated lysine peptides. Actual affinities are highly dependent on the specific protein and the sequence context of the peptide.

"Writer" and "Eraser" Enzyme Activity Assays

Synthetic peptides serve as crucial substrates for enzymes that add ("writers," i.e., histone methyltransferases, KMTs) or remove ("erasers," i.e., histone demethylases, KDMs) methyl marks.

Key Experiments for KMTs (e.g., G9a, GLP): [9]

-

Radiometric Assays: The most common method, involving the incubation of the KMT with the peptide substrate and a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]-methionine). The incorporation of the radioactive methyl group onto the peptide is quantified by scintillation counting.

-

Antibody-Based Assays (ELISA): Use an antibody specific to the product modification (e.g., anti-H3K9me3) to detect the enzymatic product.

Key Experiments for KDMs (e.g., KDM family members): [5]

-

Formaldehyde (B43269) Detection: Many KDMs produce formaldehyde as a byproduct. This can be detected using colorimetric or fluorometric assays that employ a formaldehyde-sensitive reagent.

-

Mass Spectrometry: Directly measures the change in mass of the peptide substrate as the methyl groups are removed, providing a definitive and label-free readout of enzyme activity.

| Enzyme Class | Typical Substrate | Assay Principle | Key Parameters Measured |

| KMTs (Writers) | Unmethylated or monomethylated peptide | Transfer of a methyl group from SAM | Km, kcat, IC50 (for inhibitors) |

| KDMs (Erasers) | Dimethylated or trimethylated peptide | Removal of a methyl group | Km, kcat, IC50 (for inhibitors) |

Table 2: Summary of enzymatic assays utilizing synthetic histone peptides.

Visualizing Workflows and Pathways

Understanding the logical flow of experiments and the biological context of histone dimethylation is critical.

Conclusion

Fmoc-Lys(Me)2-OH is an enabling reagent for the precise study of protein lysine dimethylation. Its application in solid-phase peptide synthesis provides researchers with tailored substrates and probes to investigate the complex network of writers, readers, and erasers that govern epigenetic states.[7] The quantitative data derived from assays using these synthetic peptides are fundamental to understanding disease mechanisms linked to aberrant histone methylation and are crucial for the discovery and validation of novel therapeutic agents targeting the epigenetic machinery.

References

- 1. Fmoc-Lys(Me) 2 -OH HCl Novabiochem 252049-10-8 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. H3K9me2 - Wikipedia [en.wikipedia.org]

- 6. Engineered Reader Proteins for Enhanced Detection of Methylated Lysine on Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl Lysine Reader Proteins | Universitätsklinikum Freiburg [uniklinik-freiburg.de]

- 8. The L3MBTL3 methyl-lysine reader domain functions as a dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to Lysine Dimethylation in Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of protein lysine (B10760008) dimethylation, a critical post-translational modification (PTM) involved in a myriad of cellular processes. We will delve into the core biochemical mechanisms, the key enzymatic regulators, and the profound functional consequences of this modification. Furthermore, this guide will explore the implications of lysine dimethylation in disease pathogenesis and its emergence as a promising target for therapeutic intervention. Detailed experimental protocols for the study of lysine dimethylation are provided to facilitate further research in this dynamic field.

The Core Biochemistry of Lysine Dimethylation

Lysine, an essential amino acid, possesses a primary amino group on its ε-carbon, which is a target for methylation.[1] This modification is catalyzed by a class of enzymes known as protein lysine methyltransferases (PKMTs) that transfer methyl groups from the universal methyl donor, S-adenosylmethionine (SAM).[2][3][4] The ε-amino group of lysine can be sequentially mono-, di-, or trimethylated.[3] Lysine dimethylation (Kme2) represents a distinct state with unique biochemical properties and biological roles. Unlike monomethylation, dimethylation significantly increases the steric bulk of the lysine side chain while maintaining its positive charge. This modification plays a crucial role in modulating protein-protein interactions, protein stability, and subcellular localization.[1][5]

The "Writers" and "Erasers": KMTs and KDMs

The cellular landscape of lysine dimethylation is dynamically regulated by the opposing actions of "writer" enzymes, the PKMTs, and "eraser" enzymes, the protein lysine demethylases (KDMs).[3]

Protein Lysine Methyltransferases (PKMTs): The majority of known PKMTs belong to the SET domain-containing family, named after the conserved ~130 amino acid sequence found in Suppressor of variegation 3-9, Enhancer of zeste, and Trithorax proteins.[6] These enzymes exhibit remarkable specificity for the lysine residue they target and the degree of methylation they catalyze. For instance, G9a (EHMT2) and GLP (EHMT1) are the primary enzymes responsible for histone H3 lysine 9 mono- and dimethylation (H3K9me1/2) in euchromatin.[7]

Protein Lysine Demethylases (KDMs): The discovery of KDMs revealed that lysine methylation is a reversible and dynamic process.[8] There are two main families of KDMs: the lysine-specific demethylase (LSD) family and the Jumonji C (JmjC) domain-containing family.[6] LSD1 (KDM1A), for example, specifically removes mono- and dimethyl groups from H3K4 and H3K9.[8] The JmjC domain-containing demethylases are a larger family that can reverse mono-, di-, and trimethylation through an iron and α-ketoglutarate-dependent mechanism.[6]

The interplay between KMTs and KDMs creates a dynamic regulatory system that fine-tunes the methylation status of proteins in response to various cellular signals.

Functional Consequences of Lysine Dimethylation

Lysine dimethylation exerts its influence on cellular function primarily through the recruitment of specific "reader" proteins that recognize and bind to the dimethylated lysine residue.[9] These reader proteins contain specialized domains, such as Tudor, PHD, and MBT domains, that form a binding pocket for the dimethylated lysine.[10] This interaction initiates downstream signaling events that ultimately alter gene expression, protein stability, or enzymatic activity.

Regulation of Gene Expression

In the context of chromatin, dimethylation of specific lysine residues on histone tails serves as a docking site for reader proteins that, in turn, recruit other effector proteins to either activate or repress gene transcription. For example, H3K9me2 is a well-established mark of transcriptionally silenced heterochromatin.[11]

Modulation of Non-Histone Protein Function

Beyond histones, a growing number of non-histone proteins are known to be regulated by lysine dimethylation. This modification can affect their enzymatic activity, subcellular localization, and interaction with other proteins, thereby influencing a wide range of cellular processes.

Lysine Dimethylation in Signaling Pathways

Lysine dimethylation plays a pivotal role in the regulation of key signaling pathways implicated in cell growth, proliferation, and stress response.

The p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. Lysine methylation of p53 at various residues fine-tunes its activity. For instance, dimethylation of p53 at lysine 370 (K370me2) enhances its transcriptional activity by promoting its interaction with the reader protein 53BP1.[12][13] This interaction is crucial for the activation of p53 target genes involved in cell cycle arrest and apoptosis.[13][14]

References

- 1. NF-κB: regulation by methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cross talk between lysine methyltransferase Smyd2 and TGF-β-Smad3 signaling promotes renal fibrosis in autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rupress.org [rupress.org]

- 5. biorxiv.org [biorxiv.org]

- 6. pnas.org [pnas.org]

- 7. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JMJD family proteins in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reader Domain Proteins, Histone Modification Proteins | CD BioSciences [epigenhub.com]

- 10. The L3MBTL3 methyl-lysine reader domain functions as a dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epigenetics - Wikipedia [en.wikipedia.org]

- 12. Regulation of p53 function by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Methylstat sensitizes ovarian cancer cells to PARP-inhibition by targeting the histone demethylases JMJD1B/C - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Lys(Me)2-OH Hydrochloride for Researchers in Drug Discovery and Peptide Synthesis

For researchers, scientists, and drug development professionals, the precise incorporation of post-translationally modified amino acids is critical for elucidating biological pathways and developing novel therapeutics. This guide provides an in-depth overview of Fmoc-Lys(Me)2-OH hydrochloride, a key building block for introducing dimethylated lysine (B10760008) residues into synthetic peptides.

Dimethylation of lysine is a crucial epigenetic modification that plays a significant role in the regulation of gene expression and protein function. The ability to synthesize peptides containing site-specific dimethylated lysine residues is essential for studying the enzymes that write, read, and erase these modifications, as well as for developing inhibitors with therapeutic potential. This compound is the reagent of choice for incorporating this modification using the well-established Fmoc solid-phase peptide synthesis (SPPS) methodology.

Supplier Information for this compound

Sourcing high-quality reagents is the first step in successful peptide synthesis. Below is a comparative table of major suppliers for this compound, compiled from publicly available data. Researchers should always consult the supplier's certificate of analysis for lot-specific details.

| Supplier | Product Number | CAS Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| Sigma-Aldrich (Merck) | 852111 | 252049-10-8 | 432.94 | ≥95.0% (HPLC)[1] | -10 to -25°C[1] |

| MedChemExpress | HY-113567 | 252049-10-8 | 432.94 | >98% | 4°C, stored under nitrogen[2] |

| Advanced ChemTech | Not specified | 252049-10-8 | 432.94 | Not specified | Not specified |

| Watanabe Chemical | L00729 | 252049-10-8 | 432.95 | Not specified | Not specified |

| AAPPTec | AFK151 | 252049-10-8 | 432.95 | Not specified | Not specified |

Experimental Protocol: Incorporation of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual Fmoc SPPS of a peptide containing a dimethylated lysine residue. This protocol can be adapted for automated synthesizers. The direct incorporation of this compound is compatible with standard Fmoc SPPS procedures.[3] However, due to the basicity of the dimethyllysine side chain, careful monitoring of the Fmoc deprotection step is advised to prevent premature removal of the Fmoc group on the subsequent amino acid.[3]

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N'-Diisopropylethylamine (DIEA)

-

Coupling reagent, e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

-

Wash the resin with DMF (5 times).

-

-

Incorporation of this compound:

-

Follow the same procedure as in step 3, using this compound as the amino acid to be coupled.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.